molecular formula C15H17N2OS+ B289614 6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium

6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium

Cat. No. B289614
M. Wt: 273.4 g/mol
InChI Key: VZQZACSXLGCRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium is a synthetic compound that belongs to the class of benzodiazepines. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium is similar to other benzodiazepines. It binds to the benzodiazepine receptor site on the GABA-A receptor complex in the brain, which enhances the inhibitory effects of GABA. This results in a decrease in neuronal excitability and a calming effect on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium are similar to other benzodiazepines. It has been found to have anxiolytic, sedative, hypnotic, and anticonvulsant effects. It also has muscle relaxant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium in lab experiments include its unique chemical structure and properties, which make it a useful tool for studying the benzodiazepine receptor site. However, its limitations include its potential for abuse and dependence, and its side effects.

Future Directions

There are many future directions for the study of 6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium. One possible direction is to study its effects on different types of GABA-A receptor subunits. Another direction is to study its potential for use in the treatment of anxiety disorders, epilepsy, and other neurological disorders. Additionally, further research could be done to explore the structure-activity relationship of this compound and its derivatives.

Synthesis Methods

The synthesis of 6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium involves the reaction of 1,4-dimethyl-1,2,3,4-tetrahydroquinoline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thioacetamide to give the final product.

Scientific Research Applications

6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium has been found to have potential applications in scientific research. It has been used as a probe to study the binding sites of benzodiazepine receptors in the brain. It has also been used to study the effects of benzodiazepines on the central nervous system.

properties

Molecular Formula

C15H17N2OS+

Molecular Weight

273.4 g/mol

IUPAC Name

1-(1,4-dimethyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-yl)ethanone

InChI

InChI=1S/C15H17N2OS/c1-10-8-16(12(3)18)13-6-4-5-7-14(13)17-11(2)9-19-15(10)17/h4-7,9-10H,8H2,1-3H3/q+1

InChI Key

VZQZACSXLGCRFP-UHFFFAOYSA-N

SMILES

CC1CN(C2=CC=CC=C2[N+]3=C1SC=C3C)C(=O)C

Canonical SMILES

CC1CN(C2=CC=CC=C2[N+]3=C1SC=C3C)C(=O)C

Origin of Product

United States

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